molecular formula C6H4ClNO2 B047909 5-chloropyridine-2-carboxylic Acid CAS No. 86873-60-1

5-chloropyridine-2-carboxylic Acid

Cat. No. B047909
CAS RN: 86873-60-1
M. Wt: 157.55 g/mol
InChI Key: GJLOKYIYZIOIPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-chloropyridine-2-carboxylic acid involves novel methodologies that yield complex compounds with potential anti-cancer activities and other significant properties. For example, a study presents the synthesis of six novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, showcasing the versatility of this compound in creating substances with potential therapeutic benefits (Qiao et al., 2021).

Scientific Research Applications

  • Synthesis of Pyridines for Pesticide and Medicinal Chemistry : Using 6-chloronicotinic acid, researchers have synthesized a variety of 2,5-disubstituted pyridines, which are useful in the pesticide industry and medicinal chemistry. These pyridines have been synthesized with improved yields and easier access, indicating the potential of 5-chloropyridine-2-carboxylic acid derivatives in these fields (Cabanal-Duvillard & Berrien, 1999).

  • Enhancing Alkene Oxidation : Carboxylic acids, like 5-chloropyridine-2-carboxylic acid, can enhance the rate and selectivity of alkene oxidations. This process results in moderate to high conversions and selectivities for specific acids, showcasing its potential in chemical synthesis (Morris et al., 2014).

  • Synthesis of 6-Aminonicotinic Acid : The electrochemical hydrogenation and carboxylation of 2-amino-5-chloropyridine in a dimethylformamide solution have been used to effectively synthesize 6-aminonicotinic acid. This process yields good results and highlights the usefulness of 5-chloropyridine-2-carboxylic acid in creating valuable compounds (Raju, Mohan, & Reddy, 2003).

  • Crystal Structure Formation : In the crystallization process, 2-amino-5-chloropyridine-benzoic acid forms a twisted ring with a twisted carboxyl group. This formation results in cyclic hydrogen-bonded motifs and stabilizes the crystal structure through weak hydrogen bonds. This finding is significant in understanding the structural properties of such compounds (Hemamalini & Fun, 2010).

  • Antibacterial Activity : Derivatives of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid have shown moderate to good antibacterial activity. This indicates the potential of compounds derived from 5-chloropyridine-2-carboxylic acid in the development of new antibacterial agents (Babu et al., 2016).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

5-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLOKYIYZIOIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376529
Record name 5-chloropyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloropyridine-2-carboxylic Acid

CAS RN

86873-60-1
Record name 5-chloropyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.10 g (0.5 mmol) of 2-trimethylsilylethynyl-5-chloropyridine, 0.01 g of sodium lauryl sulphate and 2 ml of deionized water are placed under an inert gas atmosphere. Subsequently, 0.25 g (15 mmol) of potassium permanganate is added thereto at 23° while stirring. After 2 hours the reaction mixture is treated with aqueous sodium bisulphite solution (about 40 percent) until, after filtration of a sample over filter paper, the violet colour of the permanganate has disappeared. The suspension is filtered over a layer of Dicalite and the filtrate is adjusted to pH 3 with 1N aqueous hydrochloric acid, whereby a white suspension results. This is cooled in an ice bath and the crystals are filtered off. The crystals are treated with 1 ml of deionized water, the suspension is again cooled to 0° and the crystals are filtered off. These are evaporated twice from methanol/toluene under reduced pressure and the residue is dried in a high vacuum. There are obtained 17 mg of 5-chloropyridine-2-carboxylic acid as a white, solid residue, m.p. 171°-172°.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Xiao, C Hou, Z Zhang, Z Ke, J Lan… - Angewandte Chemie …, 2016 - Wiley Online Library
… For example, 5-chloropyridine-2-carboxylic acid butylamide and 5-nitropyridine-2-carboxylic acid butylamide furnished the corresponding sulfonylamidation products 3 o and 3 q in 82 …
Number of citations: 60 onlinelibrary.wiley.com
E McBee, H Hass, E Hodnett - Industrial & Engineering Chemistry, 1947 - ACS Publications
… Structure of the compounds of fractions II, III, and IV was proved by hydrolysis to 5-chloropyridine-2-carboxylic acid (1), 3.5- dichloropyridine-2-carboxylic acid (3), and 3,4,5-trichloro…
Number of citations: 34 pubs.acs.org
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
… 5-Chloro-2-chloromethylpyridine 27 was derived from borane reduction of 5-chloropyridine-2-carboxylic acid and conversion of the resulting alcohol to the chloride using thionyl chloride…
Number of citations: 60 pubs.acs.org
E Tayama, G Shimizu, R Nakao - Tetrahedron, 2022 - Elsevier
… Prepared by the same procedure with 2i in 47% overall yield starting from 5-chloropyridine-2-carboxylic acid. White amorphous solid; IR (ATR) ν max /cm −1 3041, 3004, 2982, 2956, …
Number of citations: 2 www.sciencedirect.com
FJR Rombouts, G Tresadern, O Delgado… - Journal of Medicinal …, 2015 - ACS Publications
1,4-Oxazines are presented, which show good in vitro inhibition in enzymatic and cellular BACE1 assays. We describe lead optimization focused on reducing the amidine pK a while …
Number of citations: 72 pubs.acs.org
HJM Gijsen, SA Alonso de Diego… - Journal of Medicinal …, 2018 - ACS Publications
In previous studies, the introduction of electron withdrawing groups to 1,4-oxazine BACE1 inhibitors reduced the pK a of the amidine group, resulting in compound 2 that showed …
Number of citations: 14 pubs.acs.org
BT O'Neill, EM Beck, CR Butler, CE Nolan… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of 5-chloropyridine-2-carboxylic acid (38.9 mg, 0.247 mmol) in DMF (2 mL) was added DIPEA (133 mg, 1.03 mmol) at rt, followed by addition of HATU (235 mg, 0.618 mmol…
Number of citations: 34 pubs.acs.org
PR Schlemmer, E Perzborn - pstorage-acs-6854636.s3 …
General. Unless otherwise noted, all non-aqueous reactions were carried out under an argon atmosphere with commercial-grade reagents and solvents. Melting points (uncorrected) …
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com
O Delgado, A Monteagudo, M Van Gool… - Organic & …, 2012 - pubs.rsc.org
… Finally, hydrolysis of the imine to give 14, and subsequent coupling with 5-chloropyridine-2-carboxylic acid provided the enantiomerically pure target compound (R)-15 with moderate …
Number of citations: 15 pubs.rsc.org

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